Tetrahydrofuran-3,4-diol

Biomass conversion Heterogeneous catalysis C–O hydrogenolysis

Generic vicinal diols introduce stereochemical ambiguity, leading to irreproducible results in stereosensitive reactions. Tetrahydrofuran-3,4-diol (oxolane-3,4-diol) eliminates this uncertainty through its rigid tetrahydrofuran scaffold with two vicinal hydroxyl groups at defined positions. Key performance data: >98% selectivity for THF production over ReOx-Pd/CeO2 catalysts; elevates polyester Tg by 15-25°C when copolymerized with succinic acid/hexanediol; enables 62% yield with 9.1:1 diastereomeric ratio in nucleoside analogue synthesis. Stereochemical purity-not mere chemical identity-is the procurement-critical parameter; specify cis or trans configuration for reproducible outcomes.

Molecular Formula C4H8O3
Molecular Weight 104.10 g/mol
CAS No. 59727-71-8
Cat. No. B8061986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofuran-3,4-diol
CAS59727-71-8
Molecular FormulaC4H8O3
Molecular Weight104.10 g/mol
Structural Identifiers
SMILESC1C(C(CO1)O)O
InChIInChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2
InChIKeySSYDTHANSGMJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrofuran-3,4-diol: Identity & Physicochemical Profile


Tetrahydrofuran-3,4-diol (THF-diol), also known as 1,4-anhydroerythritol and oxolane-3,4-diol , is a heterocyclic vicinal diol with molecular formula C4H8O3 and a molecular weight of 104.10 g/mol. It exists as four stereoisomers organized as two enantiomeric pairs (cis- and trans- configurations), with CAS registry numbers 4358-64-9 (cis) and 22554-74-1 (trans) [1]. The compound exhibits high calculated water solubility (897 g/L at 25 °C) and a predicted density of 1.411±0.06 g/cm³ at 20 °C . THF-diol serves as a bio-based platform chemical derivable from erythritol biomass and functions as a building block in polyester synthesis, nucleoside analogue preparation, and catalytic upgrading to C4 chemicals [2].

Why Generic Diols Cannot Substitute THF-diol


Tetrahydrofuran-3,4-diol cannot be substituted by generic vicinal diols (e.g., 1,2-ethanediol, 1,2-propanediol) or even structurally similar furan-based diols due to its unique combination of features: a conformationally constrained five-membered tetrahydrofuran ring with two vicinal hydroxyl groups at positions 3 and 4 [1]. This rigid cyclic framework imposes stereoelectronic constraints that control reactivity in both catalytic hydrogenolysis (where C–O bond cleavage selectivity determines product distribution) [2] and stereoselective transformations (where the cis- versus trans- configuration dictates downstream stereochemical outcomes) [3]. Acyclic diols lack this ring strain and conformational rigidity, leading to divergent reaction pathways and product profiles. Furthermore, the presence of four stereoisomers means that stereochemical purity—rather than mere chemical identity—is the procurement-critical parameter; an unspecified isomer mixture will yield irreproducible results in stereosensitive applications such as nucleoside analogue synthesis [4].

THF-diol vs. Structural Analogs: Comparative Evidence


Hydrodeoxygenation Selectivity: THF-diol vs. Xylitol

1,4-Anhydroerythritol (THF-diol) demonstrates superior selectivity for tetrahydrofuran production during catalytic hydrodeoxygenation compared to the acyclic sugar alcohol xylitol. Over ReOx-Pd/CeO2 catalyst, 1,4-anhydroerythritol yields tetrahydrofuran with >98% selectivity at 29% conversion [1], whereas xylitol produces a mixture of 1,2,5-pentanetriol and other polyol products due to the presence of three vicinal cis-hydroxyl groups that lack the conformational constraint of the cyclic THF framework [1].

Biomass conversion Heterogeneous catalysis C–O hydrogenolysis

β-Galactosidase Binding Profile

(3R,4R)-Tetrahydrofuran-3,4-diol exhibits measurable but weak binding to E. coli β-galactosidase with a Ki of 7.7 × 10⁷ nM (77 mM) [1]. This affinity is approximately four orders of magnitude weaker than that of the potent β-galactosidase inhibitor D-galactal (Ki ≈ 5 μM = 5 × 10³ nM) [2], confirming that the unsubstituted THF-diol scaffold alone does not confer potent glycosidase inhibition. This quantitative baseline establishes THF-diol as a negative control or starting scaffold rather than an active inhibitor, a critical distinction for assay validation and medicinal chemistry campaigns.

Glycosidase inhibition Enzyme assay Binding affinity

Tg Tuning in THF-diol Copolyesters

Incorporation of THF-diol into copolyesters with hexanediol and succinic acid enables systematic adjustment of glass transition temperature (Tg). Poly(hexamethylene succinate) homopolymer exhibits a Tg of approximately -32 °C [1]; copolymerization with THF-diol introduces rigid furanose rings into the polymer backbone, increasing Tg by approximately 15-25 °C depending on the THF-diol feed ratio [2]. This tunability contrasts with the use of flexible acyclic diols (e.g., 1,4-butanediol), which produce polyesters with lower, less-adjustable Tg ranges.

Bio-based polymers Copolyester synthesis Thermal characterization

Stereochemical Identity in Nucleoside Analogue Synthesis

The cis- and trans- stereoisomers of THF-diol exhibit divergent reactivity in nucleoside analogue construction. In the synthesis of tetrahydrofuro[3,4-b]furan nucleoside analogues targeting PRMT5, the stereochemical configuration of the THF-diol-derived intermediate directly influences the diastereomeric ratio (dr) of the key carboetherification step, with the optimized route delivering the desired β-isomer in 62% yield and 9.1:1 dr [1]. An unspecified stereoisomer mixture would produce a complex, low-yield product distribution unsuitable for structure-activity relationship studies. This stereochemical sensitivity does not apply to acyclic diol scaffolds lacking chiral centers.

Nucleoside synthesis Stereoselective glycosylation PRMT5 inhibition

Endocrine Disruption Profile of THF-diols

Tetrahydrofurandiols as a compound class exhibit potent endocrine-disrupting activity in rodent models. Oral administration of THF-diols blocked sexual behavior in male rats and disrupted estrous cyclicity in female rats at concentrations as low as 2 ppm in feed [1]. This endocrine activity is a class-level property of THF-diols that distinguishes them from simple acyclic vicinal diols (e.g., ethylene glycol, propylene glycol), which do not exhibit comparable hormonal perturbation at equivalent exposure levels [2].

Endocrine disruption In vivo toxicology THF-diol class effects

Applications of THF-diol


Selective Hydrodeoxygenation to THF

Researchers developing heterogeneous catalytic processes for biomass-derived chemical production should select 1,4-anhydroerythritol (THF-diol) as the substrate for tetrahydrofuran (THF) production. Over ReOx-Pd/CeO2 catalysts, THF-diol yields tetrahydrofuran with >98% selectivity at 29% conversion [1]. This high selectivity contrasts sharply with the complex product mixtures obtained from acyclic sugar alcohols such as xylitol [1], enabling direct THF isolation without extensive downstream separation.

Bio-Based Copolyester Tg Tuning

Polymer scientists aiming to increase the glass transition temperature of aliphatic polyesters without introducing aromatic units should copolymerize THF-diol with succinic acid and hexanediol. The rigid tetrahydrofuran ring incorporated into the polymer backbone elevates Tg by approximately 15-25 °C compared to the flexible poly(hexamethylene succinate) homopolymer baseline [1]. This approach maintains biodegradability while improving thermal performance, offering a quantifiable advantage over all-aliphatic formulations that lack cyclic rigidity.

Stereodefined THF-diol for PRMT5 Inhibitors

Medicinal chemistry groups pursuing conformationally constrained nucleoside analogues should procure stereochemically pure cis- or trans-THF-diol. In the synthesis of tetrahydrofuro[3,4-b]furan nucleoside PRMT5 inhibitors, a stereodefined intermediate enables a carboetherification step with 62% yield and 9.1:1 diastereomeric ratio favoring the desired β-isomer [1]. This stereocontrol is unattainable with racemic or stereochemically undefined material, making isomer specification a procurement prerequisite for reproducible synthesis.

β-Galactosidase Assay Negative Control

Biochemists conducting glycosidase inhibition assays can use (3R,4R)-tetrahydrofuran-3,4-diol as a defined low-affinity negative control. The compound binds to E. coli β-galactosidase with a Ki of 7.7 × 10⁷ nM (77 mM) [1], which is approximately 15,000-fold weaker than the potent inhibitor D-galactal (Ki ≈ 5 μM) [2]. This quantitative baseline enables unambiguous discrimination between genuine inhibitory activity and assay background, a critical control lacking when using acyclic diol compounds that may exhibit unpredictable enzyme interactions.

Technical Documentation Hub

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